molecular formula C16H13N3S B14217119 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- CAS No. 824968-81-2

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-

Cat. No.: B14217119
CAS No.: 824968-81-2
M. Wt: 279.4 g/mol
InChI Key: LMOQPLURROUONW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- typically involves multicomponent reactions. One common method includes the reaction of an aromatic amine, an aromatic aldehyde, and a pyrazolone in ethylene glycol under heating conditions . This method allows for the formation of the pyrazoloquinoline core structure with various substituents.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazoloquinoline ring .

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

CAS No.

824968-81-2

Molecular Formula

C16H13N3S

Molecular Weight

279.4 g/mol

IUPAC Name

3-methyl-5-(3-methylthiophen-2-yl)-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H13N3S/c1-9-7-8-20-16(9)15-12-6-4-3-5-11(12)14-13(17-15)10(2)18-19-14/h3-8H,1-2H3,(H,18,19)

InChI Key

LMOQPLURROUONW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC3=C(NN=C3C4=CC=CC=C42)C

Origin of Product

United States

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